molecular formula C8H7ClNO3P B14263133 Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester CAS No. 178437-40-6

Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester

Cat. No.: B14263133
CAS No.: 178437-40-6
M. Wt: 231.57 g/mol
InChI Key: KOWLWUSMUGGGGT-UHFFFAOYSA-N
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Description

Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester is a complex organic compound characterized by its unique structure, which includes a phenyl ester group and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester typically involves the reaction of phenyl isocyanate with chloromethyl phosphonic dichloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The phenyl ester group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester can be compared with other similar compounds, such as:

    Phenyl isocyanate: Lacks the phosphonic acid group and has different reactivity.

    Chloromethyl phosphonic dichloride: Does not contain the ester group and has different applications.

    Phenyl phosphonic acid: Lacks the chloromethyl group and has different chemical properties.

Properties

CAS No.

178437-40-6

Molecular Formula

C8H7ClNO3P

Molecular Weight

231.57 g/mol

IUPAC Name

[chloromethyl(isocyanato)phosphoryl]oxybenzene

InChI

InChI=1S/C8H7ClNO3P/c9-6-14(12,10-7-11)13-8-4-2-1-3-5-8/h1-5H,6H2

InChI Key

KOWLWUSMUGGGGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(CCl)N=C=O

Origin of Product

United States

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